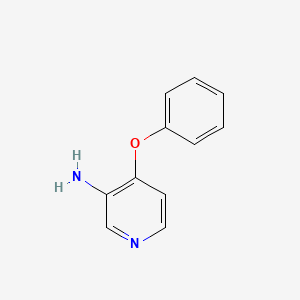![molecular formula C20H21ClN2O4S B2553537 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide CAS No. 922077-80-3](/img/structure/B2553537.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide is not directly detailed in the provided papers. However, similar sulfonamide compounds have been synthesized in the literature. For instance, a series of novel benzenesulfonamide derivatives with potential anticancer activity were synthesized by introducing different alkylthio groups at the 2-position and various 1,2,4-triazol-3-yl moieties at the N-position of the benzenesulfonamide structure . The synthesis process typically involves the stepwise construction of the heterocyclic core, followed by the attachment of the sulfonamide group. Although the exact method for the compound is not provided, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound is characterized by a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocycle containing nitrogen and oxygen atoms. This structure is likely to contribute to the compound's biological activity. The presence of the 2-chlorobenzenesulfonamide moiety is a common feature in many biologically active compounds, as seen in the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which were found to be high-affinity inhibitors of kynurenine 3-hydroxylase . The molecular structure, particularly the positioning of the substituents, plays a crucial role in the compound's interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The allyl group could undergo reactions typical of alkenes, such as oxidation or polymerization. The sulfonamide group could participate in hydrogen bonding and potentially be involved in the inhibition of enzymes, as seen with other sulfonamides . The oxazepin ring might also undergo electrophilic substitution reactions due to the presence of the nitrogen and oxygen heteroatoms.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer that the compound is likely to have low solubility in water due to the presence of the lipophilic allyl and dimethyl groups. The chlorobenzenesulfonamide moiety could increase the compound's polarity and potentially its solubility in polar solvents. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the tetrahydrobenzo[b][1,4]oxazepin ring and the electronic effects of the substituents.
科学的研究の応用
Carbonic Anhydrase Inhibition
Compounds with the benzo[b][1,4]oxazepine and benzenesulfonamide moieties have been shown to exhibit significant inhibition of human carbonic anhydrases, which are therapeutically relevant for conditions such as glaucoma, epilepsy, and certain types of tumors. The primary sulfonamide functionality facilitates the construction of [1,4]oxazepine rings, serving as a prosthetic group that binds to the enzyme's active site (Sapegin et al., 2018).
Photodynamic Therapy for Cancer
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their suitability in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Environmental Monitoring
Benzothiazole, benzotriazole, and benzenesulfonamide derivatives are high-volume chemicals used in various industrial applications, leading to their presence in environmental compartments such as water and air. A novel method based on gas chromatography-mass spectrometry has been developed to detect these compounds in particulate matter of outdoor air samples, aiding in the assessment of human exposure and potential health risks (Maceira et al., 2018).
Antimicrobial Activities
Sulfonamide derivatives have been explored for their antimicrobial activities. New Schiff bases of sulfa drugs and their metal complexes exhibit significant inhibitory effects on a range of microbial strains, indicating their potential as antimicrobial agents. These findings open avenues for the development of new therapeutic agents to combat microbial infections (Alyar et al., 2018).
特性
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-4-11-23-16-12-14(9-10-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCUKQCUHVYMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)
![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)
![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)
![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)